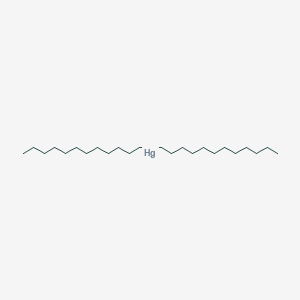

Didodecylmercury

Description

Didodecylmercury (CAS: 10217-68-2) is a dialkylmercury compound with two dodecyl (C₁₂H₂₅) groups bonded to a central mercury atom. It belongs to the organomercury family, characterized by direct carbon-mercury bonds. These compounds are historically significant in organic synthesis and industrial applications but are now heavily regulated due to their extreme toxicity and environmental persistence. This compound’s structure confers unique physicochemical properties, such as high lipophilicity and thermal stability, which distinguish it from shorter-chain or functionalized mercury compounds .

Properties

CAS No. |

10217-68-2 |

|---|---|

Molecular Formula |

C24H50Hg |

Molecular Weight |

539.2 g/mol |

IUPAC Name |

didodecylmercury |

InChI |

InChI=1S/2C12H25.Hg/c2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*1,3-12H2,2H3; |

InChI Key |

SIKMYRLHKSUYRD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC[Hg]CCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC[Hg]CCCCCCCCCCCC |

Other CAS No. |

10217-68-2 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Synonyms |

DIDODECYLMERCURY |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares Didodecylmercury with structurally related organomercury compounds:

Key Observations :

- Chain Length and Physical Properties: Longer alkyl chains (e.g., dodecyl in this compound) reduce volatility and increase lipophilicity compared to shorter-chain analogs like dihexylmercury or dimethylmercury.

- Functional Groups : Methoxyethyl mercury chloride incorporates an ether linkage and chloride ion, enhancing polarity and reactivity compared to purely hydrocarbon-based this compound.

Toxicity and Environmental Impact

- Its low water solubility reduces immediate aquatic toxicity but increases long-term soil contamination risks.

- Dimethylmercury: Notably more hazardous; even µL-scale exposure can be fatal. It readily crosses the blood-brain barrier and degrades into methylmercury, a potent neurotoxin.

- Methoxyethyl Mercury Chloride : The chloride group facilitates ionization, increasing bioavailability and acute toxicity in aqueous environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.